molecular formula C20H8I2Na2O5 B12394950 Erythrosin Yellowish

Erythrosin Yellowish

Cat. No.: B12394950
M. Wt: 628.1 g/mol
InChI Key: AHSJNHONMVUMLK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Erythrosin Yellowish is a synthetic dye belonging to the xanthene class of dyes. It is primarily composed of Erythrosin B (90%) and Eosin Y (10%) . This compound is known for its vibrant yellowish hue and is widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythrosin Yellowish is synthesized through the iodination of fluoresceinThe reaction typically requires an acidic medium and a source of iodine, such as iodine monochloride or potassium iodide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions under controlled conditions. The process ensures high purity and consistent quality of the dye. The final product is then purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Erythrosin Yellowish undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various iodinated derivatives, while reduction can result in deiodinated products .

Scientific Research Applications

Erythrosin Yellowish has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Erythrosin Yellowish involves its interaction with biological molecules. The dye binds to proteins and nucleic acids, allowing for visualization under a microscope. In diagnostic assays, it acts as a chromophore, producing a color change that indicates the presence of specific analytes .

Comparison with Similar Compounds

Uniqueness of Erythrosin Yellowish: this compound is unique due to its specific composition and the presence of iodine atoms, which enhance its staining properties and make it suitable for a wide range of applications. Its ability to bind to biological molecules and produce distinct color changes sets it apart from other dyes .

Properties

Molecular Formula

C20H8I2Na2O5

Molecular Weight

628.1 g/mol

IUPAC Name

disodium;4',5'-diiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H10I2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2

InChI Key

AHSJNHONMVUMLK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])I)OC5=C3C=CC(=C5I)[O-].[Na+].[Na+]

Origin of Product

United States

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